molecular formula C22H23NO6S B12073278 Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate

Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate

Cat. No.: B12073278
M. Wt: 429.5 g/mol
InChI Key: TVIUPCPCFUNFMC-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate is a complex naphthoate ester featuring a hydroxyl group at position 6, a methoxy-substituted phenyl ring at position 5, and a methylsulfonamido moiety.

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 6-hydroxy-5-[6-(methanesulfonamido)-3-methoxy-2,4-dimethylphenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C22H23NO6S/c1-12-10-17(23-30(5,26)27)19(13(2)21(12)28-3)20-16-8-6-15(22(25)29-4)11-14(16)7-9-18(20)24/h6-11,23-24H,1-5H3

InChI Key

TVIUPCPCFUNFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)C(=O)OC)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antimicrobial Activity

    Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate has demonstrated antimicrobial properties against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as potential candidates for antibiotic development.

    Anti-inflammatory Properties

    This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or dermatitis.

    Drug Delivery Systems

    Due to its chemical structure, this compound can be utilized in drug delivery systems, particularly for topical formulations. Its ability to penetrate the skin effectively allows for enhanced bioavailability of active pharmaceutical ingredients.

    Skin Care Formulations

    This compound is used in cosmetic formulations due to its moisturizing and skin-conditioning properties. It is often included in creams and lotions aimed at improving skin hydration and texture.

    Stability and Efficacy in Formulations

    The compound has been studied for its role in enhancing the stability of cosmetic products. Research indicates that it can improve the shelf-life and effectiveness of formulations by preventing degradation of active ingredients.

    Data Table: Summary of Applications

    Application AreaSpecific Use CaseFindings/Notes
    PharmaceuticalsAntimicrobial ActivityInhibits growth of specific pathogens
    Anti-inflammatory PropertiesModulates inflammatory pathways
    Drug Delivery SystemsEnhances bioavailability in topical formulations
    CosmeticsSkin Care FormulationsImproves hydration and skin texture
    Stability in FormulationsPrevents degradation of active ingredients

    Case Study 1: Antimicrobial Efficacy

    A study conducted on a series of derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development into a topical antimicrobial agent.

    Case Study 2: Cosmetic Formulation Stability

    In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers incorporated this compound into a moisturizer. The formulation showed improved stability over six months compared to control samples without the compound, highlighting its role as a stabilizing agent.

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Data Table: Key Properties of Structural Analogs

    Compound Name Substituents Molecular Weight (g/mol) Physical State Yield (%) ee (%) Key Spectral Data (¹H NMR δ) Reference
    Target Compound* 6-OH, 5-(3-MeO-2,4-diMe-6-MeSO₂NH-Ph) ~500 (estimated) Solid (likely) N/A N/A N/A N/A
    Benzyl (S)-1-(2,4-diMe-6-(4-MePhSO₂NH)Ph)-2-naphthoate 4-MePhSO₂NH, benzyl ester 560.21 (M+H⁺) Solid 99 97 δ +121.5 (optical rotation)
    Methyl 6-cyclopropyl-2-naphthoate Cyclopropyl 230.26 Oil 85 N/A δ 8.10 (s, 1H), 7.85–7.70 (m, 3H)
    Methyl 6-(dimethylamino)-2-naphthoate Dimethylamino 229.27 Solid N/A N/A N/A
    Methyl 6-bromo-2-naphthoate Bromo 265.11 Solid N/A N/A δ 8.55 (s, 1H), 8.10–7.90 (m, 3H)

    *Note: Data for the target compound are inferred from analogs due to lack of direct evidence.

    Biological Activity

    Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has a complex structure characterized by a naphthoate moiety and multiple functional groups, including methoxy and methylsulfonamido substituents. Its chemical formula can be represented as follows:

    C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S

    This structure is crucial for its interaction with biological targets.

    Research indicates that the biological activity of this compound may be attributed to several mechanisms:

    • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
    • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate the exact targets.
    • Cellular Signaling Modulation : The compound appears to influence signaling pathways associated with cell survival and apoptosis, particularly in neuroprotective contexts.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntioxidantSignificant free radical scavenging
    Enzyme InhibitionInhibition of metabolic enzymes
    NeuroprotectiveProtection against oxidative stress
    CytotoxicityLow cytotoxic effects in vitro

    Case Study 1: Neuroprotective Effects

    A study conducted using MC65 cells (a model for Alzheimer's disease) demonstrated that this compound exhibited protective effects against amyloid-beta-induced toxicity. The compound significantly reduced cell death associated with oxidative stress, with an effective concentration (EC50) of approximately 32.6 ± 1.3 nM .

    Case Study 2: Antioxidant Properties

    In another study focused on antioxidant capabilities, the compound was tested for its ability to mitigate oxidative damage in neuronal cells. Results indicated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups .

    Research Findings

    • Cell Viability Assays : MTT assays revealed that at doses below 50 µM, this compound did not significantly affect cell viability, suggesting a favorable safety profile .
    • Mechanistic Insights : Investigations into the mechanistic pathways showed that the compound modulates mitochondrial function and calcium homeostasis, which are critical for neuronal health .

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